
Carbocyclic-6-chloropurine nucleoside-arabino
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocyclic-6-chloropurine nucleoside-arabino is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a carbocyclic ring structure and a 6-chloropurine base, which is linked to an arabino sugar moiety. The unique structural features of this compound make it a valuable candidate for various therapeutic applications, particularly in antiviral and anticancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-6-chloropurine nucleoside-arabino typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through a series of cyclization reactions, often involving the use of cyclopropylamine and other reagents.
Introduction of the 6-Chloropurine Base: The 6-chloropurine base is introduced through nucleophilic substitution reactions, where the chlorine atom is replaced with various nucleophiles such as amines, alcohols, or thiols.
Attachment of the Arabino Sugar Moiety: The arabino sugar moiety is attached to the carbocyclic ring through glycosylation reactions, which typically involve the use of glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing continuous flow synthesis techniques and advanced purification methods to ensure the quality of the final product.
化学反应分析
Types of Reactions
Carbocyclic-6-chloropurine nucleoside-arabino undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The 6-chloropurine base allows for substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, catalytic amounts of copper chloride, and potassium carbonate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles (amines, alcohols, thiols) under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups introduced through the substitution reactions.
科学研究应用
Carbocyclic-6-chloropurine nucleoside-arabino has a wide range of scientific research applications, including:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against RNA-dependent RNA-polymerase of viruses such as SARS-CoV-2.
Anticancer Research: It has been evaluated for its anticancer properties, demonstrating high potency against various cancer cell lines.
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of nucleoside analogues and their interactions with enzymes and other molecular targets.
作用机制
The mechanism of action of carbocyclic-6-chloropurine nucleoside-arabino involves its incorporation into viral or cellular nucleic acids, where it disrupts the normal synthesis and function of these molecules. The compound targets key enzymes such as RNA-dependent RNA-polymerase, inhibiting viral replication . In cancer cells, it interferes with DNA synthesis and repair, leading to cell death .
相似化合物的比较
Carbocyclic-6-chloropurine nucleoside-arabino can be compared with other similar compounds, such as:
Acyclovir: A widely used antiviral agent that targets viral DNA polymerase.
Gemcitabine: An anticancer nucleoside analogue used in chemotherapy.
Abacavir: An anti-HIV drug that targets reverse transcriptase.
Uniqueness
The uniqueness of this compound lies in its carbocyclic ring structure and the presence of the 6-chloropurine base, which allows for versatile chemical modifications and a broad range of biological activities.
属性
CAS 编号 |
62357-69-1 |
|---|---|
分子式 |
C11H13ClN4O3 |
分子量 |
284.70 g/mol |
IUPAC 名称 |
(1R,2R,3R,5R)-3-(6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H13ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2/t5-,6-,8-,9-/m1/s1 |
InChI 键 |
GGJDZOWNXFYEEV-SQEXRHODSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
规范 SMILES |
C1C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


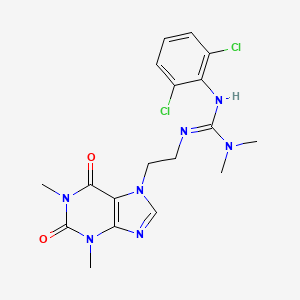
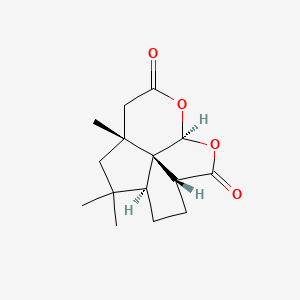
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
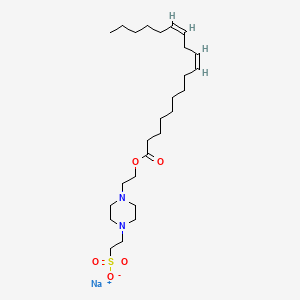
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)

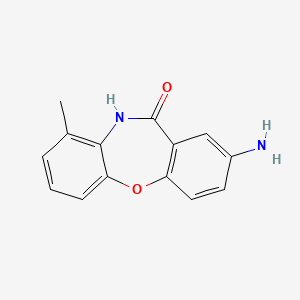
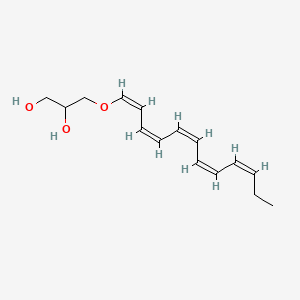

![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)

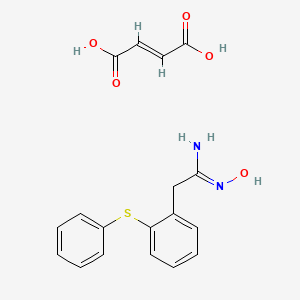
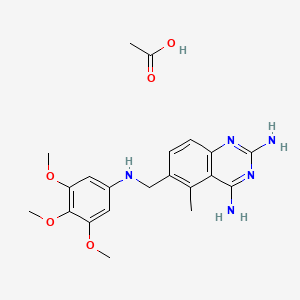
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
